2-Methoxyphenyl isocyanate

Description

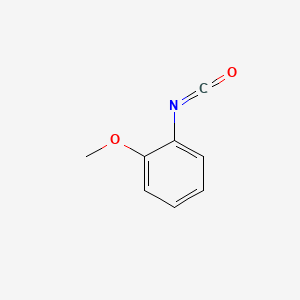

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanato-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUVCZZADQDCIEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061025 | |

| Record name | Benzene, 1-isocyanato-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-87-8 | |

| Record name | 2-Methoxyphenyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-isocyanato-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-isocyanato-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-isocyanato-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxyphenyl Isocyanate: Properties, Reactions, and Applications

This guide provides a comprehensive technical overview of 2-methoxyphenyl isocyanate, a versatile reagent in organic synthesis with significant applications in pharmaceutical and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into its core properties, reactivity, and practical applications.

Introduction

2-Methoxyphenyl isocyanate, also known as o-anisyl isocyanate, is an aromatic isocyanate characterized by the presence of a methoxy group at the ortho position of the phenyl ring.[1] This substitution pattern significantly influences its reactivity and makes it a valuable building block in the synthesis of a wide array of organic compounds.[2] Its primary utility lies in its highly electrophilic isocyanate functional group (-N=C=O), which readily reacts with nucleophiles such as alcohols, amines, and water.[3] This reactivity is harnessed in the formation of carbamates, ureas, and other important linkages, making it a key intermediate in the production of pharmaceuticals, agrochemicals, and specialized polymers.[2][4]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 2-methoxyphenyl isocyanate is paramount for its safe handling and effective use in experimental design.

| Property | Value | Source(s) |

| CAS Number | 700-87-8 | [1][5][6] |

| Molecular Formula | C₈H₇NO₂ | [1][7] |

| Molecular Weight | 149.15 g/mol | [1][5][7] |

| Appearance | Clear, colorless to slightly yellow liquid | [4][6] |

| Boiling Point | 94.8-95.5 °C at 10 mmHg | [5][6] |

| Density | 1.122 g/mL at 25 °C | [5][6] |

| Refractive Index (n20/D) | 1.5414 | [5][6] |

| Flash Point | >230 °F (>110 °C) | [6][8] |

| Water Solubility | Reacts with water | [6] |

Molecular Structure

The structure of 2-methoxyphenyl isocyanate, featuring an isocyanate group attached to a methoxy-substituted benzene ring, is depicted below.

Caption: Molecular structure of 2-Methoxyphenyl Isocyanate.

Reactivity and Mechanistic Considerations

The isocyanate group is a cumulative double bond system (N=C=O) that renders the central carbon atom highly electrophilic. This inherent reactivity dictates the chemical behavior of 2-methoxyphenyl isocyanate.

Reaction with Nucleophiles

The primary mode of reaction for 2-methoxyphenyl isocyanate is nucleophilic addition to the carbonyl carbon of the isocyanate group. This is a versatile reaction that allows for the formation of various stable covalent bonds.

-

With Amines (Urea Formation): Primary and secondary amines readily react with 2-methoxyphenyl isocyanate to form substituted ureas. This reaction is typically rapid and exothermic, often proceeding to completion at room temperature.[9]

-

With Alcohols (Carbamate Formation): Alcohols react, usually in the presence of a catalyst (e.g., a tertiary amine or an organotin compound), to yield carbamates (urethanes). The reaction rate is dependent on the steric hindrance and nucleophilicity of the alcohol.

-

With Water (Decarboxylation): 2-Methoxyphenyl isocyanate is sensitive to moisture.[3] It reacts with water to form an unstable carbamic acid intermediate, which then undergoes decarboxylation to yield 2-methoxyaniline and carbon dioxide. The newly formed amine can then react with another molecule of the isocyanate to form a disubstituted urea.

Sources

- 1. 2-Methoxyphenyl isocyanate - High purity | EN [georganics.sk]

- 2. 2-Methoxyphenyl Isocyanate [myskinrecipes.com]

- 3. fishersci.com [fishersci.com]

- 4. A18075.06 [thermofisher.com]

- 5. 2-甲氧基苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Methoxyphenyl isocyanate, CasNo.700-87-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 7. scbt.com [scbt.com]

- 8. chembk.com [chembk.com]

- 9. rsc.org [rsc.org]

2-Methoxyphenyl isocyanate CAS number 700-87-8

An In-depth Technical Guide to 2-Methoxyphenyl Isocyanate (CAS 700-87-8)

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of 2-Methoxyphenyl isocyanate, a versatile reagent with significant applications in organic synthesis, materials science, and drug development. We will delve into its core chemical properties, reactivity, key applications—with a focus on its unique role as a chemoselective agent for amine protection—and provide practical, field-proven experimental protocols.

Core Properties and Specifications

2-Methoxyphenyl isocyanate, also known as o-anisyl isocyanate, is an aromatic isocyanate featuring a methoxy group at the ortho position. This substitution pattern influences its reactivity and confers specific properties to its derivatives.[1][2]

| Property | Value | Source(s) |

| CAS Number | 700-87-8 | [3][4] |

| Molecular Formula | C₈H₇NO₂ | [3][4] |

| Molecular Weight | 149.15 g/mol | [4][5] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Density | 1.122 g/mL at 25 °C | |

| Boiling Point | 94.8-95.5 °C at 10 mmHg | |

| Refractive Index (n20/D) | 1.5414 | |

| Purity | Typically ≥98% (GC) | [7] |

| Synonyms | 1-isocyanato-2-methoxybenzene, 2-Isocyanatoanisole | [1][2] |

Synthesis and Reactivity Profile

General Synthesis

Aryl isocyanates are commonly synthesized from the corresponding primary amines. A prevalent laboratory and industrial method involves the reaction of the amine with phosgene (COCl₂) or a safer phosgene equivalent like triphosgene.[8][9] The reaction proceeds via a carbamoyl chloride intermediate, which then eliminates hydrogen chloride to yield the isocyanate.

While specific synthesis details for 2-methoxyphenyl isocyanate are proprietary to manufacturers, the general pathway would involve the phosgenation of 2-methoxyaniline.

Core Reactivity: The Isocyanate Functional Group

The isocyanate group (–N=C=O) is highly electrophilic at the central carbon atom. This reactivity is due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. Consequently, it readily reacts with a wide range of nucleophiles in what is mechanistically a nucleophilic addition reaction.[10][11] The presence of the ortho-methoxy group can sterically and electronically modulate this reactivity compared to unsubstituted phenyl isocyanate.

Caption: General mechanism of nucleophilic addition to 2-methoxyphenyl isocyanate.

Key reactions include:

-

With Amines: Forms N,N'-disubstituted ureas. This is a rapid and often quantitative reaction, forming a stable urea linkage.[12][13][14]

-

With Alcohols: Forms carbamates (urethanes). This reaction may require a catalyst, especially with less reactive alcohols.[15][16]

-

With Water: Reacts with water to form an unstable carbamic acid, which quickly decomposes to yield 2-methoxyaniline and carbon dioxide. This highlights the compound's moisture sensitivity.[17]

Advanced Application: A Chemoselective Reagent for Amine Protection

A standout application of 2-methoxyphenyl isocyanate is its use as a unique protecting group for amines.[13][18] Traditional amine protecting groups like Boc or Cbz form carbamates. In contrast, this reagent forms a highly stable urea linkage, which is resistant to a wide range of acidic and alkaline conditions where carbamates might be cleaved.[13][18]

The ingenuity of this approach lies in the subsequent deprotection step. The ortho-methoxy group facilitates a specific cleavage protocol, allowing for the regeneration of the free amine, making 2-methoxyphenyl isocyanate a "multitasking" reagent for a protection/deprotection sequence.[12][18]

Caption: Workflow for amine protection and deprotection using 2-methoxyphenyl isocyanate.

Experimental Protocols and Workflows

Synthesis of a Disubstituted Urea: 1-(2-methoxyphenyl)-3-(o-tolyl)urea

This protocol is adapted from Velappan, A. B., et al., and demonstrates the straightforward synthesis of a urea derivative.[12] This class of compounds is frequently explored in drug discovery for its diverse biological activities.

Methodology:

-

Preparation: In a 50 mL round-bottom flask, dissolve o-toluidine (0.400 g, 3.73 mmol) in dichloromethane (DCM, 10 mL). Stir the solution at room temperature using a magnetic stirrer.

-

Reaction: To the stirred solution, add 2-methoxyphenyl isocyanate (0.556 g, 3.73 mmol) dropwise.

-

Monitoring: Allow the reaction to stir at room temperature. The reaction is typically rapid and can be monitored by Thin Layer Chromatography (TLC). A solid product should precipitate.[12] The reaction is often complete within 10-20 minutes.[13]

-

Work-up:

-

Filter the resulting solid through a sintered funnel.

-

To remove any unreacted starting material or carbamic acid byproducts, partition the solid between ethyl acetate (EtOAc) and a 5% sodium bicarbonate (NaHCO₃) aqueous solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure.

-

-

Purification & Characterization: The resulting white solid is typically of high purity. For analytical purposes, further purification can be achieved via column chromatography. The product 1-(2-methoxyphenyl)-3-(o-tolyl)urea was obtained with 100% yield.[12]

-

¹H-NMR (in CDCl₃ + d₆-DMSO): δ 2.29 (s, 3H), 3.85 (s, 3H), 6.86-6.84 (m, 1ArH), 6.96-6.92 (m, 2ArH), 7.04-6.98 (m, 1ArH), 7.20-7.15 (m, 2ArH), 7.76-7.73 (m, 2ArH), 8.03 (bs, 1NH), 8.27-8.21 (m, 1NH).[12]

-

¹³C-NMR (in CDCl₃ + d₆-DMSO): δ 17.5, 54.9, 109.5, 118.4, 120.1, 120.9, 121.7, 122.4, 125.4, 127.9, 128.3, 129.4, 136.5, 147.2, 152.7.[12]

-

Caption: Experimental workflow for the synthesis of a substituted urea.

Safety, Handling, and Storage

2-Methoxyphenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[17][19]

| Hazard Category | GHS Statements | Source(s) |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. | [5] |

| Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [17][19] |

| Sensitization | H317: May cause an allergic skin reaction. H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled. |

Precautionary Measures:

-

P261: Avoid breathing vapors or mist.[19]

-

P280: Wear protective gloves, eye protection, and face protection.[19]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Stability:

-

The compound is moisture-sensitive .[17][20] Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place away from incompatible materials such as water, acids, bases, alcohols, and amines.[17]

References

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methoxyphenyl isocyanate.

- Fisher Scientific. (2023). SAFETY DATA SHEET: 2-Methoxyphenyl isocyanate.

- Fluorochem. 2-Methoxyphenyl isocyanate.

- Velappan, A. B., Subhashini, K., Datta, D., Srithar, R., Gunasekaran, N., & Debnath, J. (2019). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence.

- Sigma-Aldrich. 2-Methoxyphenyl isocyanate 99%.

- Georganics. 2-Methoxyphenyl isocyanate - High purity.

- Santa Cruz Biotechnology. 2-Methoxyphenyl isocyanate.

- Velappan, A. B., et al. (2019). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers. RSC Publishing.

- Cheméo. Chemical Properties of Benzene, 1-isocyanato-2-methoxy- (CAS 700-87-8).

- TCI Chemicals. 2-Methoxyphenyl Isocyanate.

- abcr Gute Chemie. AB117750 | CAS 700-87-8.

- MySkinRecipes. 2-Methoxyphenyl Isocyanate.

- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Methoxyphenyl Isocyanate.

- National Center for Biotechnology Information. (n.d.).

- MDPI. (n.d.). 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea.

- TCI Chemicals. (n.d.).

- Velappan, A. B., et al. (2019). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence.

- ChemicalBook. 2-Methoxyphenyl isocyanate(700-87-8) 13C NMR spectrum.

- Google Patents. (n.d.).

- Sigma-Aldrich. 2-Methoxyphenyl isocyanate 99%.

- Asian Journal of Chemistry. (n.d.).

- Sigma-Aldrich. 2-Methoxyphenyl isocyanate 99%.

- Amerigo Scientific. 2-Methoxyphenyl isocyanate (99%).

- Organic Chemistry Portal. Synthesis of carbamates by carbamoylation.

- Wikipedia. Ureas.

- Organic Chemistry Portal. Urea derivative synthesis by amination, rearrangement or substitution.

- ResearchGate. (n.d.). (a)

- HENAN SUNLAKE ENTERPRISE CORPORATION. 2-Methoxyphenyl isocyanate, CasNo.700-87-8.

- Acmec Biochemical. 700-87-8[2-Methoxyphenyl Isocyanate 95%].

- Thermo Fisher Scientific. 2-Methoxyphenyl isocyanate, 98% 25 g.

- Google Patents. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- DergiPark. (n.d.). Theoretical (B3lyp) and Spectroscopic (Ft-Ir, h-Nmr and c-Nmr)

- The Royal Society of Chemistry. (n.d.). Supporting information for Facile preparation of polycarbonates from Bio-based eugenol and 2- methoxy-4-vinylphenol.

- National Center for Biotechnology Information. (2020).

- ResearchGate. (n.d.).

Sources

- 1. 2-Methoxyphenyl isocyanate - High purity | EN [georganics.sk]

- 2. Benzene, 1-isocyanato-2-methoxy- (CAS 700-87-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. scbt.com [scbt.com]

- 5. Benzene, 1-isocyanato-2-methoxy- | C8H7NO2 | CID 69695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Methoxyphenyl Isocyanate [myskinrecipes.com]

- 7. AB117750 | CAS 700-87-8 – abcr Gute Chemie [abcr.com]

- 8. mdpi.com [mdpi.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Ureas - Wikipedia [en.wikipedia.org]

- 15. EP2362867A2 - Method for making carbamates, ureas and isocyanates - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. fishersci.com [fishersci.com]

- 18. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. tcichemicals.com [tcichemicals.com]

- 20. 2-Methoxyphenyl isocyanate, CasNo.700-87-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

A Comprehensive Technical Guide to 2-Methoxyphenyl Isocyanate for Advanced Research Applications

Introduction

2-Methoxyphenyl isocyanate is a versatile aromatic isocyanate that serves as a crucial building block and intermediate in a multitude of applications, ranging from organic synthesis to the development of novel pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its unique chemical structure, featuring a reactive isocyanate group (-N=C=O) and a methoxy (-OCH₃) substituent on the phenyl ring, imparts specific reactivity and properties that are highly valued by researchers and drug development professionals. The methoxy group, positioned ortho to the isocyanate, electronically influences the reactivity of the isocyanate moiety, making it a chemoselective reagent in complex synthetic transformations.

This technical guide provides an in-depth exploration of 2-Methoxyphenyl isocyanate, covering its fundamental physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in modern drug discovery. We will delve into its role as a multitasking reagent, particularly as a protecting group for amines, and provide a detailed experimental protocol for its application. This document is intended to be a comprehensive resource for scientists and researchers, offering both theoretical insights and practical guidance.

Physicochemical Properties of 2-Methoxyphenyl Isocyanate

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in a laboratory setting. The key properties of 2-Methoxyphenyl isocyanate are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₈H₇NO₂ | [3][4][5][6] |

| Molecular Weight | 149.15 g/mol | [3][4][5][7] |

| CAS Number | 700-87-8 | [4][7] |

| EC Number | 211-853-5 | [3][7] |

| Appearance | Clear, colorless to light yellow liquid | [1][2] |

| Density | 1.122 g/mL at 25 °C | [6][7][8] |

| Boiling Point | 94.8-95.5 °C at 10 mmHg | [7][8] |

| Refractive Index | n20/D 1.5414 | [7][8] |

| SMILES String | COc1ccccc1N=C=O | [7] |

| InChI Key | SUVCZZADQDCIEQ-UHFFFAOYSA-N | [7] |

Synthesis and Reactivity

Synthesis

The synthesis of aromatic isocyanates can be achieved through various methods. One notable process involves the reaction of a halogenated aromatic compound, such as 2-bromoanisole, with a metal cyanate in the presence of a nickel catalyst in the zero oxidation state. This method provides a pathway to isocyanates from readily available starting materials. The reaction temperature is a critical parameter, often optimized between 140°C and 155°C for aromatic halides to ensure efficient conversion.

Core Reactivity

The isocyanate functional group (-N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in organic synthesis. It readily reacts with nucleophiles such as alcohols, amines, and even water. The reaction with amines is particularly robust, leading to the formation of a stable urea linkage. This specific reactivity has been ingeniously exploited in drug development and peptide synthesis.

Application in Drug Development: A Chemoselective Protecting Group

In the intricate world of drug discovery and multistep organic synthesis, the protection and deprotection of functional groups are fundamental strategies. Amines, being nucleophilic, often require protection to prevent unwanted side reactions. While carbamates (formed from reagents like Boc-anhydride or Fmoc-Cl) are the most common amine protecting groups, recent research has highlighted the utility of 2-Methoxyphenyl isocyanate for this purpose, forming a stable urea linkage.[9][10]

The use of 2-Methoxyphenyl isocyanate as a protecting group offers several advantages:

-

Chemoselectivity: It reacts selectively with amines in the presence of other functional groups.

-

Stability: The resulting urea linkage is remarkably stable under a wide range of conditions, including acidic, alkaline, and aqueous environments, which is a significant advantage over many traditional protecting groups.[9][10]

-

Facile Deprotection: Despite its stability, the protecting group can be removed under specific conditions, regenerating the free amine.[9]

The workflow for this protection-deprotection strategy is visualized below.

Caption: Workflow for amine protection using 2-Methoxyphenyl isocyanate.

Experimental Protocol: Amine Protection via Urea Formation

This protocol details a general procedure for the protection of a primary amine using 2-Methoxyphenyl isocyanate. This reaction is typically high-yielding and proceeds rapidly at room temperature.[11]

Materials:

-

Primary amine (1.0 equivalent)

-

2-Methoxyphenyl isocyanate (1.0 equivalent)

-

Dichloromethane (DCM), anhydrous

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Sintered funnel

-

Separatory funnel

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (e.g., 3.73 mmol) in anhydrous DCM (10 mL). Begin stirring the solution at room temperature.

-

Addition of Isocyanate: To the stirred solution, add 2-Methoxyphenyl isocyanate (1.0 equivalent, e.g., 3.73 mmol) dropwise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically rapid, often completing within 10-60 minutes. Monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Work-up: a. Upon completion, a solid product will often precipitate. Filter the solid using a sintered funnel. b. Transfer the collected solid to a separatory funnel and partition it between EtOAc and a 5% NaHCO₃ solution. This step removes any residual carbamic acid. c. Separate the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The resulting urea product is often obtained in high purity. If necessary, further purification can be achieved by recrystallization or column chromatography.

Causality and Insights: The choice of DCM as a solvent is due to its inertness and ability to dissolve both reactants. The aqueous work-up with a mild base (NaHCO₃) is crucial for removing any byproducts formed from the reaction of the isocyanate with trace amounts of water, ensuring a high purity of the final protected amine.

Role in Multicomponent Reactions (MCRs)

Isocyanates, and isocyanides which are related isomers, are powerful reagents in multicomponent reactions (MCRs).[12] MCRs, such as the Ugi and Passerini reactions, are highly efficient one-pot transformations that allow for the rapid assembly of complex molecules from three or more starting materials.[12] This approach is invaluable in drug discovery for generating large libraries of diverse compounds for high-throughput screening.[13] The incorporation of the 2-methoxyphenyl moiety can influence the pharmacological properties of the resulting molecules, making 2-Methoxyphenyl isocyanate a valuable tool for medicinal chemists.

Safety and Handling

2-Methoxyphenyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[14][15]

-

Hazards: It is harmful if swallowed, in contact with skin, or if inhaled.[7][16] It causes serious eye irritation and skin irritation, and may cause respiratory irritation.[15][16] It is also a potential respiratory sensitizer.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[14][17] For operations with a potential for significant exposure, a respirator with an appropriate filter (e.g., Type ABEK) is recommended.[7][17]

-

Handling: Avoid contact with skin, eyes, and clothing.[15] It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[15][16]

-

Incompatible Materials: Avoid contact with acids, water, strong oxidizing agents, strong bases, alcohols, and amines (other than for intended reaction).[16]

-

First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[15][17]

-

In case of skin contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[16][17]

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

-

If swallowed: Do not induce vomiting. Clean mouth with water and seek immediate medical attention.[16][17]

-

Conclusion

2-Methoxyphenyl isocyanate is a reagent of significant importance in modern organic and medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it an invaluable tool for researchers. Beyond its role as a simple building block, its application as a robust and chemoselective protecting group for amines showcases its multitasking capabilities. As the demand for molecular diversity and synthetic efficiency in drug discovery continues to grow, the strategic application of versatile reagents like 2-Methoxyphenyl isocyanate will undoubtedly play a pivotal role in the development of next-generation therapeutics.

References

-

Georganics. 2-Methoxyphenyl isocyanate - High purity | EN. [Link]

-

Oakwood Chemical. 2-Methoxyphenyl isocyanate. [Link]

-

ChemBK. 2-Methoxyphenyl Isocyanate. [Link]

-

2-methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. [Link]

-

RSC Publishing. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 2-Methoxyphenyl isocyanate. [Link]

-

ResearchGate. 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. [Link]

-

MySkinRecipes. 2-Methoxyphenyl Isocyanate. [Link]

- Google Patents.

-

Patsnap Eureka. The Role of Isocyanates in Modern Pharmaceuticals. [Link]

-

MDPI. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. [Link]

Sources

- 1. A18075.06 [thermofisher.com]

- 2. 2-Methoxyphenyl Isocyanate [myskinrecipes.com]

- 3. 2-Methoxyphenyl isocyanate - High purity | EN [georganics.sk]

- 4. scbt.com [scbt.com]

- 5. 2-Methoxyphenyl isocyanate [oakwoodchemical.com]

- 6. chembk.com [chembk.com]

- 7. 2-甲氧基苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-Methoxyphenyl isocyanate, CasNo.700-87-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 9. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Synthesis and Preparation of 2-Methoxyphenyl Isocyanate

Foreword: The Strategic Importance of 2-Methoxyphenyl Isocyanate

2-Methoxyphenyl isocyanate (also known as o-anisyl isocyanate) is a vital chemical intermediate whose utility spans a wide range of applications, from pharmaceutical synthesis and agrochemical development to the creation of specialized polymers and dyestuffs.[1] Its molecular structure, featuring a reactive isocyanate group (-N=C=O) and a methoxy-substituted aromatic ring, imparts a unique combination of reactivity and selectivity.[1][2][3][4] Recently, its role has expanded into advanced organic synthesis as a chemoselective, multitasking reagent for the protection of amine functionalities, offering a stable urea linkage that can be conveniently deprotected.[5]

This guide provides an in-depth exploration of the primary synthetic pathways to 2-methoxyphenyl isocyanate. It is designed for researchers, chemists, and drug development professionals, moving beyond simple protocols to elucidate the underlying chemical principles, process considerations, and safety imperatives that govern its successful preparation. We will examine both the traditional phosgene-based route and the increasingly important non-phosgene alternatives, providing a comprehensive framework for laboratory and industrial application.

Part 1: Foundational Synthesis Principles and Key Intermediates

The synthesis of aryl isocyanates like 2-methoxyphenyl isocyanate fundamentally relies on the formation of the isocyanate functional group from an amine or its precursor. The major industrial pathway involves the direct reaction of an amine with phosgene.[6][7] However, due to the extreme toxicity of phosgene, significant research has been dedicated to developing safer, alternative "phosgene-free" routes.[6][8][9] These alternatives often leverage classic rearrangement reactions where a nitrogen-containing functional group is converted into an isocyanate intermediate. The most notable of these are the Curtius, Hofmann, and Lossen rearrangements.[10][11][12]

-

Phosgenation: The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This is a robust and high-yielding method but carries significant safety burdens.[6][13]

-

Curtius Rearrangement: The thermal or photochemical decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas.[11][14]

-

Hofmann Rearrangement: The reaction of a primary amide with a halogen (e.g., bromine) and a strong base to yield an isocyanate intermediate, which has one fewer carbon atom than the starting amide.[12][15][16]

-

Lossen Rearrangement: The conversion of a hydroxamic acid or its derivative into an isocyanate via a base-promoted or thermal rearrangement.[10][17][18]

The choice of synthetic route is dictated by factors such as scale, available starting materials, substrate tolerance to reaction conditions, and, critically, the safety infrastructure available.

Table 1: Physicochemical Properties of 2-Methoxyphenyl Isocyanate

| Property | Value | Source(s) |

| CAS Number | 700-87-8 | [2][3][4] |

| Molecular Formula | C₈H₇NO₂ | [1][2][4] |

| Molecular Weight | 149.15 g/mol | [2][4][19] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][3] |

| Boiling Point | 94.8-95.5 °C at 10 mmHg | [2][3] |

| Density | 1.122 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.5414 | [2][3] |

| Synonyms | o-Anisyl isocyanate, 1-Isocyanato-2-methoxybenzene | [3][20] |

Part 2: Synthesis Methodologies in Detail

Methodology A: Phosgenation of 2-Methoxyaniline

This is the most direct and historically prevalent industrial method for producing 2-methoxyphenyl isocyanate. The process involves the reaction of 2-methoxyaniline (o-anisidine) with phosgene.

Causality and Mechanism: The reaction proceeds in two main stages. First, the nucleophilic amine attacks the electrophilic carbonyl carbon of phosgene, displacing a chloride ion to form an N-(2-methoxyphenyl)carbamoyl chloride intermediate. In the second stage, this intermediate is subjected to thermal dehydrochlorination. The application of heat causes the elimination of a molecule of hydrogen chloride (HCl), resulting in the formation of the stable isocyanate double bond system. A base is often used to scavenge the HCl produced.[7]

Experimental Protocol (Laboratory Scale using Triphosgene):

-

Safety Precaution: This procedure must be conducted in a certified, high-performance fume hood. Triphosgene, while being a solid, decomposes to release highly toxic phosgene gas. All glassware should be oven-dried to be moisture-free.

-

Reactor Setup: A three-necked, round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inlet for inert gas (e.g., Nitrogen or Argon).

-

Reagent Charging: Charge the flask with a solution of triphosgene (0.35 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or toluene.[13]

-

Substrate Addition: Dissolve 2-methoxyaniline (1.0 equivalent) in the same dry solvent. Add this solution dropwise to the stirred triphosgene solution at 0 °C. The controlled addition is crucial to manage the exotherm and prevent side reactions.

-

Base Addition: After the initial addition, a solution of a non-nucleophilic base, such as triethylamine (3.0 equivalents), is added dropwise while maintaining the cold temperature.[13] This neutralizes the HCl formed during the reaction.

-

Reaction and Maturation: The reaction mixture is allowed to slowly warm to room temperature and then gently refluxed for 2-4 hours until TLC or GC analysis indicates the complete consumption of the starting amine.

-

Workup and Purification: The mixture is cooled, and the triethylamine hydrochloride salt is removed by filtration. The solvent is carefully removed from the filtrate by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure 2-methoxyphenyl isocyanate.[2][3]

Self-Validating System: The success of this protocol is validated by the complete consumption of the starting amine (monitored by GC/TLC) and the isolation of a product with the correct boiling point and spectroscopic data (IR, NMR) corresponding to 2-methoxyphenyl isocyanate. The characteristic strong absorbance in the IR spectrum around 2250-2270 cm⁻¹ is a definitive indicator of the isocyanate group's formation.[21]

Methodology B: The Curtius Rearrangement

This powerful phosgene-free method constructs the isocyanate from a carboxylic acid precursor, 2-methoxybenzoic acid.

Causality and Mechanism: The process begins with the activation of the carboxylic acid to a more reactive derivative, which is then converted into an acyl azide. The key step is the thermal or photochemical rearrangement of the acyl azide. In a concerted mechanism, the bond between the carbonyl carbon and the aryl group breaks, and the aryl group migrates to the adjacent nitrogen atom as dinitrogen gas (N₂) is extruded.[11] This concerted migration ensures the retention of configuration of the migrating group and avoids the formation of highly reactive nitrene intermediates.[11]

Experimental Protocol (One-Pot using DPPA):

-

Safety Precaution: Organic azides are potentially explosive and should be handled with care, avoiding friction, shock, and excessive heat. Use a safety shield.

-

Reactor Setup: In an inert atmosphere, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Reagent Charging: To a solution of 2-methoxybenzoic acid (1.0 equivalent) in a dry, inert solvent like toluene, add triethylamine (1.1 equivalents).[22]

-

Azide Formation: Add diphenylphosphoryl azide (DPPA, 1.1 equivalents) dropwise to the solution at room temperature. Stir for 30-60 minutes to allow for the formation of the acyl azide intermediate.[22]

-

Rearrangement: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 2-5 hours. The evolution of nitrogen gas will be observed. The reaction progress can be monitored by IR spectroscopy, watching for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2260 cm⁻¹).

-

Isolation: After the reaction is complete, cool the mixture. The isocyanate can often be used directly in the next step. For isolation, the solvent is removed under reduced pressure, and the residue is purified by vacuum distillation.

Self-Validating System: The reaction is self-validating through the observable evolution of nitrogen gas. Quantitative validation is achieved via spectroscopic monitoring (IR) and confirmed by isolating a product with the expected physical and spectral properties after purification.

Part 3: Purification, Characterization, and Safety

Purification and Characterization

Regardless of the synthetic route, the final product requires careful purification, typically via vacuum distillation , to remove non-volatile impurities and unreacted starting materials.[2][3]

-

Purity Assessment: Gas chromatography (GC) is the preferred method for assessing the purity of the final product, with typical commercial grades being ≥98%.[1][3]

-

Structural Confirmation:

-

FTIR Spectroscopy: The most definitive method for confirming the presence of the isocyanate group is the very strong and sharp absorption band observed between 2250-2270 cm⁻¹ .[21]

-

NMR Spectroscopy (¹H and ¹³C): Provides confirmation of the aromatic substitution pattern and the absence of impurities.

-

Safety, Handling, and Storage

2-Methoxyphenyl isocyanate is a hazardous chemical that requires strict handling protocols.

-

Primary Hazards:

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][23]

-

Irritation: Causes serious skin and eye irritation and may cause respiratory irritation.[23] It is also a lachrymator (a substance that causes tearing).[23]

-

Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[2]

-

-

Personal Protective Equipment (PPE):

-

Handling:

-

All operations must be performed in a well-ventilated fume hood or a closed system.[24][25]

-

The compound is moisture-sensitive .[3][25] Contact with water will lead to the formation of an unstable carbamic acid, which rapidly decarboxylates to form 2-methoxyaniline. This amine can then react with remaining isocyanate to form a solid, insoluble urea byproduct, contaminating the product.

-

Avoid contact with incompatible materials such as water, acids, strong bases, alcohols, and amines.[23]

-

-

Storage:

Part 4: Comparative Analysis of Synthesis Routes

The optimal choice of synthesis route depends heavily on the specific context of the research or production environment.

Table 2: Comparison of Primary Synthesis Routes

| Feature | Phosgenation Route | Curtius Rearrangement | Hofmann/Lossen Rearrangements |

| Starting Material | 2-Methoxyaniline | 2-Methoxybenzoic Acid | 2-Methoxybenzamide / Hydroxamic Acid |

| Key Reagents | Phosgene or Triphosgene | DPPA or SOCl₂/NaN₃ | Br₂/NaOH or Activating Agent/Base |

| Primary Hazard | Extreme Toxicity of phosgene | Explosion risk of acyl azides | Use of strong bases and halogens |

| Advantages | High yield, robust, scalable, direct | Phosgene-free, mild conditions possible | Phosgene-free, readily available starting materials |

| Disadvantages | Requires specialized safety infrastructure | Potentially explosive intermediate, cost of DPPA | Strong basic conditions, potential for side reactions |

| Ideal Application | Large-scale industrial production | Lab-scale synthesis, sensitive substrates | Educational settings, specific substrate conversions |

References

- Reddy, K. L., et al. (n.d.). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence.

-

Grokipedia. (n.d.). Lossen rearrangement. Retrieved from Grokipedia. [Link]

- Google Patents. (n.d.). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.

-

Wikipedia. (n.d.). Lossen rearrangement. Retrieved from Wikipedia. [Link]

-

Wikipedia. (n.d.). Curtius rearrangement. Retrieved from Wikipedia. [Link]

-

Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. NIH Public Access. [Link]

-

Unacademy. (n.d.). What Is Lossen Rearrangement?. Retrieved from Unacademy. [Link]

-

Chemistry Stack Exchange. (2019, May 9). What is the mechanism for this reaction?. Retrieved from Chemistry Stack Exchange. [Link]

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from Wikipedia. [Link]

-

NROChemistry. (n.d.). Curtius Rearrangement. Retrieved from NROChemistry. [Link]

-

NROChemistry. (n.d.). Hofmann Rearrangement: Mechanism & Examples. Retrieved from NROChemistry. [Link]

- Deadman, B. J., et al. (n.d.). Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme Mediated Impurity Tagging.

-

Master Organic Chemistry. (2017, September 19). The Hofmann and Curtius Rearrangements. Retrieved from Master Organic Chemistry. [Link]

-

Georganics. (n.d.). 2-Methoxyphenyl isocyanate. Retrieved from Georganics. [Link]

-

Royal Society of Chemistry. (n.d.). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Retrieved from Organic Chemistry Frontiers. [Link]

-

Illinois State University. (n.d.). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving Group. Retrieved from ISU ReD. [Link]

-

PharmD Guru. (n.d.). HOFMANN REARRANGEMENT. Retrieved from PharmD Guru. [Link]

- Supporting Information. (n.d.).

-

PubMed Central (PMC). (n.d.). How To Get Isocyanate?. Retrieved from National Institutes of Health. [Link]

- Google Patents. (n.d.). US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates.

- Development of basic technology of non-catalytic and non-phosgene reduction method for the synthesis of isocyanates by thermal decomposition. (n.d.). Manuscript.

-

New Drug Approvals. (n.d.). PHOSGENE. Retrieved from New Drug Approvals. [Link]

-

Organic Chemistry Portal. (n.d.). Isocyanate synthesis by substitution. Retrieved from Organic Chemistry Portal. [Link]

-

Research Scientific. (n.d.). 2-METHOXYPHENYL ISOCYANATE, 99%. Retrieved from Research Scientific. [Link]

-

Organic Syntheses. (n.d.). Isocyanic acid, p-nitrophenyl ester. Retrieved from Organic Syntheses. [Link]

Sources

- 1. 2-Methoxyphenyl isocyanate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 2-Methoxyphenyl isocyanate 99 700-87-8 [sigmaaldrich.com]

- 3. 2-Methoxyphenyl isocyanate, CasNo.700-87-8 HENAN SUNLAKE ENTERPRISE CORPORATION China (Mainland) [sunlake.lookchem.com]

- 4. scbt.com [scbt.com]

- 5. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 9. council.muctr.ru [council.muctr.ru]

- 10. grokipedia.com [grokipedia.com]

- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. rsc.org [rsc.org]

- 14. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chemicals [chemicals.thermofisher.cn]

- 16. pharmdguru.com [pharmdguru.com]

- 17. Lossen rearrangement - Wikipedia [en.wikipedia.org]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. 2-甲氧基苯基异氰酸酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 20. 2-Methoxyphenyl isocyanate - High purity | EN [georganics.sk]

- 21. US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents [patents.google.com]

- 22. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.co.uk [fishersci.co.uk]

- 25. tcichemicals.com [tcichemicals.com]

- 26. static.cymitquimica.com [static.cymitquimica.com]

- 27. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Reactivity of 2-Methoxyphenyl Isocyanate with Nucleophiles

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-methoxyphenyl isocyanate with a range of common nucleophiles, including amines, alcohols, and water. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the underlying principles governing these reactions. We will explore the nuanced electronic and steric effects imparted by the ortho-methoxy group, which significantly influences the reactivity of the isocyanate moiety. This guide offers not only theoretical and mechanistic insights but also provides field-proven, detailed experimental protocols for the synthesis of ureas and carbamates. All quantitative data is summarized in structured tables for clarity, and key reaction pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core concepts.

Introduction: The Versatile Chemistry of Isocyanates

Isocyanates, characterized by the highly reactive -N=C=O functional group, are cornerstone electrophiles in organic synthesis. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, making it susceptible to attack by a wide array of nucleophiles.[1] These reactions are fundamental to the production of a vast range of materials, including polyurethanes, polyureas, and various fine chemicals.

The reactivity of an isocyanate is profoundly influenced by the nature of the substituent attached to the nitrogen atom. In aromatic isocyanates, substituents on the phenyl ring can modulate the electrophilicity of the isocyanate carbon through inductive and resonance effects. Electron-withdrawing groups typically enhance reactivity, while electron-donating groups tend to decrease it.[1]

This guide focuses specifically on 2-methoxyphenyl isocyanate, a reagent where the substituent is a methoxy group located at the ortho position. This particular substitution pattern introduces a fascinating interplay of electronic and steric factors that dictate its reactivity profile.

The Influence of the 2-Methoxy Group: A Dance of Sterics and Electronics

The 2-methoxy group in 2-methoxyphenyl isocyanate exerts a dual influence on the reactivity of the isocyanate functionality.

-

Electronic Effects: The methoxy group is an electron-donating group through resonance (mesomeric effect), which can decrease the electrophilicity of the isocyanate carbon by donating electron density to the aromatic ring. However, it is also an inductively withdrawing group due to the electronegativity of the oxygen atom. In the case of an ortho-substituent, these effects can be complex and can also influence the stability of reaction intermediates.

-

Steric Effects: The presence of the methoxy group in the ortho position introduces steric hindrance around the isocyanate group. This can impede the approach of bulky nucleophiles, thereby slowing down the reaction rate compared to its para- or meta-substituted counterparts, or the unsubstituted phenyl isocyanate.

This combination of electronic and steric effects makes 2-methoxyphenyl isocyanate a reagent with unique reactivity, offering opportunities for chemoselectivity in certain applications.

Reactivity with Amines: Formation of Ureas

The reaction of 2-methoxyphenyl isocyanate with primary and secondary amines is a rapid and generally high-yielding process that leads to the formation of N,N'-disubstituted ureas. This reaction is a cornerstone of many synthetic pathways in medicinal chemistry and materials science.

Mechanism of Urea Formation

The reaction proceeds via a nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the stable urea linkage. The reaction is typically exothermic and does not require a catalyst.[2]

Caption: General mechanism for urea formation.

Experimental Protocols for Urea Synthesis

The synthesis of ureas from 2-methoxyphenyl isocyanate is generally straightforward. The following protocols are illustrative examples.

Protocol 1: Synthesis of 1-(2-methoxyphenyl)-3-(o-tolyl)urea [3]

-

Dissolve o-toluidine (0.400 g, 3.73 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

To the well-stirred solution, add 2-methoxyphenyl isocyanate (0.556 g, 3.73 mmol).

-

Stir the reaction mixture at room temperature for 10 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Filter the resulting solid through a sintered funnel.

-

To remove any residual carbamic acid, partition the solid between a 5% aqueous sodium bicarbonate (NaHCO₃) solution and ethyl acetate (EtOAc).

-

Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the product as a white solid.

Protocol 2: Synthesis of 1-(4-Cyanophenyl)-3-(2-methoxyphenyl)urea [3]

-

In a round-bottom flask with a magnetic stirrer, dissolve p-cyanoaniline (0.400 g, 3.38 mmol) in DCM (10 mL).

-

Add 2-methoxyphenyl isocyanate (0.504 g, 3.38 mmol) to the stirred solution.

-

Continue stirring at room temperature for 2 hours, monitoring by TLC.

-

Filter the solid product.

-

Purify the solid by partitioning between 5% aqueous NaHCO₃ and EtOAc.

-

Dry the organic phase over Na₂SO₄ and remove the solvent under reduced pressure to obtain the final product.

| Amine Nucleophile | Reaction Time | Yield (%) | Reference |

| o-Toluidine | 10 min | 100 | [3] |

| p-Cyanoaniline | 2 hours | 98 | [3] |

| (R)-Methylbenzyl amine | 1 hour | 95 | [3] |

| o-Chloroaniline | 30 min | 93 | [3] |

Table 1: Summary of reaction conditions and yields for the synthesis of various ureas from 2-methoxyphenyl isocyanate.

Reactivity with Alcohols: Formation of Carbamates

The reaction of 2-methoxyphenyl isocyanate with alcohols yields carbamates (urethanes). This reaction is of immense industrial importance, forming the basis of polyurethane chemistry. Generally, the reaction with alcohols is slower than with amines and often requires catalysis.

Mechanism of Carbamate Formation

Similar to urea formation, the reaction proceeds through a nucleophilic addition of the alcohol's oxygen atom to the isocyanate's carbon atom. This is the rate-determining step and is often catalyzed by bases or organometallic compounds.[4] A subsequent proton transfer results in the carbamate product. The reactivity of alcohols generally follows the order: primary > secondary > tertiary, primarily due to steric hindrance.[5]

Caption: General mechanism for carbamate formation.

Experimental Protocols for Carbamate Synthesis

The following is a general protocol for the synthesis of carbamates from alcohols and substituted phenyl isocyanates, which can be adapted for 2-methoxyphenyl isocyanate.[6]

Protocol 3: General Synthesis of O-Alkyl N-(2-methoxyphenyl)carbamates

-

In a small vial, place 10-50 µL of the desired alcohol and record its weight.

-

Add 1000 µL of hexane to the vial.

-

Introduce a 1.1 molar excess of 2-methoxyphenyl isocyanate to the mixture.

-

Allow the reaction to proceed at room temperature. The reaction time can vary from hours to overnight depending on the reactivity of the alcohol.

-

The O-alkyl carbamate product, being insoluble in hexane, will crystallize out of the solution.

-

The completion of the reaction is indicated by the formation of a significant amount of crystals.

-

Isolate the crystalline product by filtration and wash with cold hexane.

| Alcohol Type | Expected Reactivity | Catalyst Requirement | Reference |

| Primary | High | Often not required, but can accelerate the reaction. | [5] |

| Secondary | Moderate | Often requires a catalyst (e.g., tertiary amine, organotin). | [5] |

| Tertiary | Low | Requires a catalyst and may need elevated temperatures. | [5] |

Table 2: General reactivity trends of alcohols with isocyanates.

Reactivity with Water: Hydrolysis

Isocyanates react with water in a two-step process. The initial reaction forms an unstable carbamic acid intermediate, which then decomposes to yield an amine and carbon dioxide. The newly formed amine can then react with another molecule of isocyanate to form a symmetrical urea. This reaction is particularly important in the production of polyurethane foams, where the liberated CO₂ acts as a blowing agent.

Mechanism of Hydrolysis

The hydrolysis of phenyl isocyanate has been shown to be subject to general base catalysis, with evidence suggesting that in the uncatalyzed reaction, a second molecule of water acts as a general base to facilitate proton transfer.[7]

Sources

- 1. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]

- 2. researchgate.net [researchgate.net]

- 3. Method for the synthesis of N-alkyl-O-alkyl carbamates - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 5. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 6. americanlaboratory.com [americanlaboratory.com]

- 7. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

The Electrophilicity of the Carbonyl Carbon in 2-Methoxyphenyl Isocyanate: A Mechanistic and Practical Exploration

An In-depth Technical Guide

Abstract

2-Methoxyphenyl isocyanate is a versatile reagent whose reactivity is critically governed by the electrophilicity of its isocyanate carbonyl carbon. This guide provides an in-depth analysis of the electronic and steric factors that modulate this electrophilicity. We will dissect the dual electronic nature of the ortho-methoxy substituent, contrast its influence with that of its meta and para isomers, and provide detailed experimental and computational frameworks for characterizing its reactivity. This document serves as a comprehensive resource for professionals seeking to understand and strategically employ 2-methoxyphenyl isocyanate in organic synthesis and drug development.

Foundational Principles: The Electrophilic Nature of the Isocyanate Group

The isocyanate functional group (–N=C=O) is a heterocumulene system characterized by a central carbon atom double-bonded to both a nitrogen and an oxygen atom. This arrangement renders the central carbon atom highly electrophilic. The significant positive charge on this carbon arises from the polarization of the double bonds towards the more electronegative nitrogen and oxygen atoms[1]. This inherent electrophilicity is best understood through its resonance structures, which illustrate the localization of a partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.

Caption: Dueling electronic effects of the 2-methoxy substituent.

Steric Hindrance

Beyond electronics, the physical bulk of the methoxy group at the ortho position plays a crucial role. Steric hindrance is the slowing of chemical reactions due to the spatial arrangement of atoms.[2][3] The proximity of the –OCH₃ group to the isocyanate functionality can physically obstruct the optimal trajectory for a nucleophile to attack the electrophilic carbonyl carbon.[4] This effect is generally absent in the meta and para isomers, making it a distinguishing feature of ortho-substituted isocyanates. This steric impediment can lead to a significant reduction in reaction rates compared to what would be predicted based on electronic effects alone.[5]

Comparative Reactivity Analysis: An Isomeric Perspective

The influence of a substituent on the reactivity of a phenyl ring can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ).[6]

log(k/k₀) = σρ

Where:

-

k is the rate constant for the substituted reactant.

-

k₀ is the rate constant for the unsubstituted reactant (phenyl isocyanate).

-

σ (Sigma) is the substituent constant, which depends on the nature and position of the substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

-

ρ (Rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

For the reaction of phenyl isocyanates with an alcohol, the reaction constant (ρ) is positive, indicating that the reaction is accelerated by electron-withdrawing groups (which build up positive charge) and decelerated by electron-donating groups.[5]

| Substituent Position | Hammett Constant (σ) | Predominant Electronic Effect on Reactivity | Expected Steric Hindrance | Overall Effect on Reaction Rate (vs. Phenyl Isocyanate) |

| 2-Methoxy (ortho) | - | Combination of +M and -I effects | High | Decreased |

| 3-Methoxy (meta) | σₘ = +0.12 | -I effect dominates (deactivating) | Negligible | Decreased |

| 4-Methoxy (para) | σₚ = -0.27 | +M effect dominates (activating) | Negligible | Increased |

| Unsubstituted (H) | 0 | Reference | Negligible | Reference Rate |

Note: Hammett constants are typically not applied to ortho substituents due to the confounding influence of steric effects.

This comparison highlights the unique behavior of 2-methoxyphenyl isocyanate. While the para-methoxy group is strongly electron-donating via resonance and increases the reaction rate, the ortho-methoxy group, despite similar electronic potential, significantly retards the reaction due to steric hindrance.[5]

Experimental & Computational Characterization

A multi-faceted approach is required to fully characterize the electrophilicity and reactivity of 2-methoxyphenyl isocyanate.

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: This is a primary tool for monitoring isocyanate reactions. The asymmetric stretching vibration of the –N=C=O group gives rise to a strong, sharp absorption band in a relatively clear region of the spectrum, typically between 2240-2280 cm⁻¹.[7] The disappearance of this peak can be used to quantitatively track the progress of a reaction.[8]

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the carbonyl carbon in the isocyanate group is sensitive to its electronic environment. Changes in this chemical shift upon substitution can provide insights into the electron density at this carbon. For example, in isophorone diisocyanate, the chemical shifts of the NCO carbons have been assigned using ¹³C NMR.[9]

Experimental Protocol: Kinetic Analysis of Urethane Formation via IR Spectroscopy

This protocol describes a method to determine the pseudo-first-order rate constant for the reaction of 2-methoxyphenyl isocyanate with an alcohol, based on established methodologies.[5]

Objective: To quantify the rate of disappearance of the isocyanate N=C=O peak in the presence of a nucleophile.

Materials:

-

2-Methoxyphenyl isocyanate (99%) * Anhydrous 2-ethylhexanol

-

Anhydrous benzene (or other suitable non-protic solvent)

-

FTIR Spectrometer with liquid transmission cells (e.g., NaCl)

Procedure:

-

Solution Preparation:

-

Prepare a standard stock solution of 2-methoxyphenyl isocyanate in anhydrous benzene (e.g., 0.04 M).

-

Prepare a reaction mixture by dissolving an identical amount of the isocyanate in benzene, adding a significant molar excess of 2-ethylhexanol (e.g., 10-fold excess, 0.4 M), and making up to the final volume. The large excess of alcohol ensures the reaction follows pseudo-first-order kinetics with respect to the isocyanate.

-

-

FTIR Measurement:

-

Calibrate the spectrometer using a reference cell filled with pure benzene.

-

Immediately after preparation, transfer a sample of the reaction mixture to a 0.1-mm path length NaCl cell and record the initial IR spectrum, focusing on the 2100-2400 cm⁻¹ region.

-

Record the absorbance of the isocyanate peak at its maximum (approx. 2270 cm⁻¹). This is A₀ at t=0.

-

-

Kinetic Monitoring:

-

Maintain the reaction mixture at a constant temperature (e.g., 28 °C).

-

At regular time intervals (e.g., every 15 minutes), withdraw a sample and record the IR spectrum, measuring the absorbance of the NCO peak (Aₜ).

-

-

Data Analysis:

-

Since isocyanate concentration is proportional to absorbance, a plot of ln(Aₜ) versus time (t) will yield a straight line.

-

The slope of this line is equal to the negative of the pseudo-first-order rate constant (-k').

-

The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of the alcohol.

-

Caption: Workflow for kinetic analysis using IR spectroscopy.

Computational Chemistry Insights

Modern computational methods, particularly Density Functional Theory (DFT), provide powerful tools to quantify electrophilicity without empirical data.

-

Electrophilicity Index (ω): Within the framework of Conceptual DFT, the global electrophilicity index (ω) is a widely used descriptor.[10][11] It is defined in terms of the electronic chemical potential (μ) and chemical hardness (η), which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A higher ω value corresponds to higher electrophilicity.

-

Activation Strain Model (ASM): This model deconstructs the activation energy of a reaction into two components: the strain energy required to deform the reactants into their transition-state geometries and the interaction energy between these deformed reactants.[12][13] Recent studies on carbonyl compounds suggest that electrophilicity trends are often dominated by electrostatic interactions rather than orbital interactions alone.[10][13] Computational analysis of the nucleophilic attack on 2-methoxyphenyl isocyanate using ASM could reveal whether the reaction barrier is controlled by the energy needed to deform the molecule or by a weakened electrostatic attraction due to the methoxy group's influence.

Applications and Significance

The modulated reactivity of 2-methoxyphenyl isocyanate makes it a valuable tool in specialized applications. Its reaction with amines to form ureas is well-documented.[14] Recently, it has been demonstrated as a chemoselective reagent for a novel amine protection/deprotection sequence.[15] This application relies on the stability of the resulting urea linkage under various conditions and the ability to regenerate the free amine, a process undoubtedly influenced by the electronic and steric properties of the ortho-methoxy group. Its utility as a chemical building block is also noted in the portfolios of major chemical suppliers and in drug development contexts.[16][17]

Conclusion

The electrophilicity of the carbonyl carbon in 2-methoxyphenyl isocyanate is not governed by a single factor but by a nuanced balance of competing influences. While the methoxy group's inductive effect seeks to enhance electrophilicity, its mesomeric effect and, most significantly, its steric hindrance act in opposition. This combination results in a reagent with attenuated reactivity compared to its para-isomer and the unsubstituted phenyl isocyanate. This precisely tuned reactivity profile is not a liability but an asset, enabling its use in specialized applications like chemoselective protection schemes where controlled reactivity is paramount. A thorough understanding of these underlying principles, validated through both experimental kinetics and computational modeling, is essential for researchers aiming to exploit the full potential of this versatile molecule.

References

-

Reddy, A. S., et al. (2018). 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence. Organic Chemistry Frontiers. [Link]

-

Bailey, M. E., et al. (1956). Reactivity of Isocyanates in Terms of the Hammett Equation. Industrial & Engineering Chemistry. [Link]

-

Sá, L. M., et al. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. MDPI. [Link]

-

Reddy, A. S., et al. (2018). 2-Methoxyphenyl isocyanate: A chemoselective multitasking reagent for amine protection/deprotection sequence. Supporting Information. [Link]

-

Zhurova, E. A., et al. (2015). IR Spectroscopy Method for Determining The Reactivity of Isocyanate Groups in Isophorone Diisocyanate Reactions. ResearchGate. [Link]

-

Tinga, M. A. G., et al. (1996). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Federation of Societies for Coatings Technology. [Link]

-

Hammett Equation. (n.d.). University of California, Davis. [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds IX: Urethanes and Diisocyanates. Spectroscopy Online. [Link]

-

Sá, L. M., et al. (2022). Current State and Perspectives of Simulation and Modeling of Aliphatic Isocyanates and Polyisocyanates. ResearchGate. [Link]

-

Amerigo Scientific. (n.d.). 2-Methoxyphenyl isocyanate (99%). [Link]

-

Al-Namil, O. F., et al. (2023). Reaction of OH with Aliphatic and Aromatic Isocyanates. ResearchGate. [Link]

-

Georganics. (n.d.). 2-Methoxyphenyl isocyanate - High purity. [Link]

-

Wikipedia. (n.d.). Phenyl isocyanate. [Link]

-

Fernández-Pampín, N., et al. (2024). What defines electrophilicity in carbonyl compounds. Chemical Science. [Link]

-

Lin, Y. H., et al. (2019). Characterization of electrophilicity and oxidative potential of atmospheric carbonyls. Environmental Science: Atmospheres. [Link]

-

Wikipedia. (n.d.). Hammett equation. [Link]

-

Fernández-Pampín, N., et al. (2024). What defines electrophilicity in carbonyl compounds. Docta Complutense. [Link]

-

Wikipedia. (n.d.). Steric effects. [Link]

-

Khan Academy. (2013). Steric hindrance. YouTube. [Link]

-

ResearchGate. (n.d.). a) Mechanism of nucleophilic attack of alcohol on isocyanate moiety, b) Ketone's effect on the kinetics of urethane formation. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Steric effects - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. paint.org [paint.org]

- 9. researchgate.net [researchgate.net]

- 10. What defines electrophilicity in carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of electrophilicity and oxidative potential of atmospheric carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What defines electrophilicity in carbonyl compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. docta.ucm.es [docta.ucm.es]

- 14. rsc.org [rsc.org]

- 15. 2-Methoxyphenyl isocyanate: a chemoselective multitasking reagent for an amine protection/deprotection sequence - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 16. 2-Methoxyphenyl isocyanate (99%) - Amerigo Scientific [amerigoscientific.com]

- 17. 2-Methoxyphenyl isocyanate - High purity | EN [georganics.sk]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-Methoxyphenyl Isocyanate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key reagents is paramount. This guide provides a detailed examination of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-methoxyphenyl isocyanate. As a Senior Application Scientist, this document moves beyond a simple listing of chemical shifts to explain the underlying principles governing the spectral features of this molecule, thereby offering a framework for the analysis of similarly substituted aromatic systems.

Theoretical Framework: Substituent Effects in Aromatic NMR

The chemical shifts observed in the NMR spectrum of an aromatic compound are profoundly influenced by the electronic nature of the substituents on the ring. In 2-methoxyphenyl isocyanate, two functional groups, a methoxy group (-OCH₃) and an isocyanate group (-NCO), dictate the electron density distribution around the benzene ring and, consequently, the resonance frequencies of the attached protons and carbon atoms.

-

The Methoxy Group (-OCH₃): The oxygen atom in the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This is known as a +R (or +M) effect, which increases the electron density at the ortho and para positions. Concurrently, oxygen is highly electronegative, exerting an electron-withdrawing inductive effect (-I). For the methoxy group, the resonance effect is dominant, leading to an overall electron-donating character that shields the ortho and para positions, causing their corresponding ¹H and ¹³C signals to shift upfield (to lower ppm values) relative to unsubstituted benzene[1].

-

The Isocyanate Group (-NCO): The isocyanate group is a potent electron-withdrawing group. This is due to both a strong -I effect from the electronegative nitrogen and oxygen atoms and a -R effect, where the π-system of the benzene ring can be delocalized towards the isocyanate functionality. This cumulative electron withdrawal deshields the aromatic protons and carbons, particularly at the ortho and para positions, resulting in a downfield shift (to higher ppm values) of their NMR signals.

The interplay of these opposing electronic effects from the ortho-positioned methoxy and isocyanate groups establishes a distinct pattern of chemical shifts in the aromatic region of the NMR spectra for 2-methoxyphenyl isocyanate.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR data for 2-methoxyphenyl isocyanate, a standardized and carefully executed experimental protocol is essential.

2.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for 2-methoxyphenyl isocyanate, as it is a common solvent for organic molecules and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) are well-characterized and typically do not interfere with the signals of the analyte.

-

Concentration: Prepare a solution of approximately 5-10 mg of 2-methoxyphenyl isocyanate in 0.5-0.7 mL of CDCl₃. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shift scale to 0 ppm. Typically, a small drop or a pre-prepared solvent with TMS is used.

-

Handling: 2-Methoxyphenyl isocyanate is moisture-sensitive and a lachrymator. All handling should be performed in a fume hood, and the use of dry glassware and solvents is crucial to prevent hydrolysis of the isocyanate group.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher is recommended for good signal dispersion.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are usually adequate, depending on the concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is appropriate.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good resolution.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

-

The following diagram illustrates the workflow for acquiring NMR data.

Analysis of the ¹H NMR Spectrum of 2-Methoxyphenyl Isocyanate

The ¹H NMR spectrum of 2-methoxyphenyl isocyanate is characterized by signals in the aromatic and aliphatic regions. The following table summarizes the expected and observed chemical shifts.